molecular formula C6H12FN B15205741 (3S)-3-Fluoroazepane

(3S)-3-Fluoroazepane

Cat. No.: B15205741
M. Wt: 117.16 g/mol
InChI Key: KXEWKVSEVOAHDZ-LURJTMIESA-N
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Description

(3S)-3-Fluoroazepane is a fluorinated azepane derivative, characterized by the presence of a fluorine atom at the third position of the azepane ring Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluoroazepane typically involves the introduction of the fluorine atom into the azepane ring. One common method is the nucleophilic substitution reaction, where a suitable azepane precursor is treated with a fluorinating agent under controlled conditions. For example, the reaction of azepane with diethylaminosulfur trifluoride (DAST) can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and optimized reaction conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Fluoroazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Fluoroazepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Fluoroazepane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    (3S)-3-Chloroazepane: Similar structure with a chlorine atom instead of fluorine.

    (3S)-3-Bromoazepane: Contains a bromine atom at the third position.

    (3S)-3-Iodoazepane: Features an iodine atom at the third position.

Comparison: (3S)-3-Fluoroazepane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated azepanes. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(3S)-3-fluoroazepane

InChI

InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

KXEWKVSEVOAHDZ-LURJTMIESA-N

Isomeric SMILES

C1CCNC[C@H](C1)F

Canonical SMILES

C1CCNCC(C1)F

Origin of Product

United States

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